D-Ribose-2-13C D-Ribose-2-13C
Brand Name: Vulcanchem
CAS No.: 83379-40-2
VCID: VC21119492
InChI: InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1
SMILES: C(C1C(C(C(O1)O)O)O)O
Molecular Formula: C5H10O5
Molecular Weight: 151.12 g/mol

D-Ribose-2-13C

CAS No.: 83379-40-2

Cat. No.: VC21119492

Molecular Formula: C5H10O5

Molecular Weight: 151.12 g/mol

* For research use only. Not for human or veterinary use.

D-Ribose-2-13C - 83379-40-2

Specification

CAS No. 83379-40-2
Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
IUPAC Name (3R,4S,5R)-5-(hydroxymethyl)(313C)oxolane-2,3,4-triol
Standard InChI InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1
Standard InChI Key HMFHBZSHGGEWLO-VTUWIFRDSA-N
Isomeric SMILES C([C@@H]1[C@H]([13C@H](C(O1)O)O)O)O
SMILES C(C1C(C(C(O1)O)O)O)O
Canonical SMILES C(C1C(C(C(O1)O)O)O)O

Introduction

Chemical Properties and Structure

Molecular Composition and Identity

D-Ribose-2-13C is a specifically labeled variant of ribose, featuring a carbon-13 isotope at the second position of the ribose sugar. The compound has precise chemical and physical properties that make it valuable for research applications.

PropertyValue
Empirical Formula13CC4H10O5
CAS Number83379-40-2
Molecular Weight151.12
Isotopic Purity99 atom % 13C
MDL NumberMFCD00064326
SMILES StringOC[C@H]1OC(O)13C@H[C@@H]1O
InChI KeyHMFHBZSHGGEWLO-VTUWIFRDSA-N

The molecular structure features a pentose sugar with a 13C isotope specifically at the C-2 position, creating a mass shift of M+1 compared to natural ribose .

Physical Properties

The physical characteristics of D-Ribose-2-13C are important considerations for researchers utilizing this compound in laboratory settings.

Physical PropertyDescription
FormSolid
Optical Activity[α]20/D -20, c = 4 in H2O
Melting Point88-92°C (decomposition)
Storage ClassCombustible Solid
AppearanceWhite to off-white powder

These physical properties inform proper handling, storage, and application of the compound in experimental protocols .

Synthesis and Production Methods

Chemienzymic Synthesis Approaches

The production of 13C-labeled D-ribose variants involves specialized synthetic pathways. According to available literature, chemienzymic methods have been developed to introduce one or more 13C labels into D-ribose. These approaches are particularly valuable since D-ribose serves as a precursor to both ribo- and 2'-deoxyribonucleosides .

Research indicates that through a combination of five convenient reactions, applied in specific sequences, scientists can access 26 of the 32 possible 13C-labeled isotopomers of D-ribose in acceptable yields. This versatility in synthesis pathways enables researchers to select the specific labeling pattern required for their investigations .

Isotopic Labeling Considerations

When synthesizing D-Ribose-2-13C, researchers must consider the isotopic purity of the final product. Commercial preparations typically achieve 99 atom % 13C purity at the C-2 position, ensuring reliable results in subsequent analytical applications .

Research Applications

Nuclear Magnetic Resonance Studies

The primary application of D-Ribose-2-13C lies in heteronuclear multidimensional NMR methods. This technique allows researchers to assess:

  • Structural characteristics of oligonucleotides

  • Conformational properties of nucleic acids

  • Dynamic behaviors of RNA and DNA components

The strategic positioning of the 13C isotope at the C-2 position provides specific spectroscopic advantages for tracking the ribose moiety in complex biomolecules .

Comparison with Related Compounds

D-Ribose-2-13C versus Uniformly Labeled Variants

D-Ribose-2-13C differs significantly from uniformly labeled variants such as D-Ribose-U-13C5, which contains 13C isotopes at all five carbon positions. This selective labeling at only the C-2 position offers distinct advantages for specific applications.

CharacteristicD-Ribose-2-13CD-Ribose-U-13C5
Labeled PositionsC-2 onlyAll five carbons
Molecular Weight151.12155.09
Typical ApplicationsSite-specific tracking, Focused NMR studiesMetabolomic profiling, Complete molecule tracking
Approximate CostVariable$87 per 0.1mg

The choice between specifically labeled and uniformly labeled variants depends on the research objectives and analytical techniques employed .

Comparison with 2-Deoxy-D-Ribose

While structurally related, 2-Deoxy-D-ribose differs from D-Ribose-2-13C in that it lacks the hydroxyl group at the C-2 position rather than containing an isotopic substitution. This structural difference results in significantly different biochemical properties and applications.

2-Deoxy-D-ribose, a component of DNA, has been studied for various biological activities, including potential angiogenic properties, while D-Ribose-2-13C is primarily valued as an analytical and research tool for structural studies .

Quality ParameterSignificance
Isotopic PurityEnsures accurate spectroscopic results
Chemical PurityPrevents interference from contaminants
Optical ActivityConfirms correct stereochemistry
Certificate of AnalysisDocuments batch-specific quality metrics

Researchers should review certificates of analysis to confirm that the specific lot meets the required specifications for their intended application .

Storage ParameterRecommendation
TemperatureRoom temperature, away from direct light
HumidityLow humidity environment
ContainerAirtight container to prevent moisture absorption
Long-term StorageConsider desiccator or refrigeration in sealed containers

These general recommendations help preserve the integrity and isotopic purity of the compound .

Future Research Directions

Emerging Applications

While current applications focus primarily on structural biology and NMR spectroscopy, there is potential for expanded use of D-Ribose-2-13C in:

  • Advanced metabolomics studies

  • Drug development research

  • Cellular energy metabolism investigations

  • RNA modification and processing research

The site-specific labeling at the C-2 position provides unique opportunities for tracking this position through biochemical transformations .

Methodological Advances

Further refinement of chemienzymic synthesis methods may lead to improved yields and reduced costs for D-Ribose-2-13C production. Additionally, the development of complementary isotopically labeled compounds could enhance the utility of these research tools in complex biological systems .

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